

Application Notes and Protocols for NanoBRET Saturation Binding Experiments for ACKR3

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Compound of Interest

Compound Name: *Fluorescent ACKR3 antagonist 1*

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Introduction

The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, proliferation, and migration. Unlike typical GPCRs, ACKR3 does not couple to G proteins but primarily signals through the β -arrestin pathway upon ligand binding. [1][2][3] Its function as a scavenger receptor, internalizing and degrading its ligands such as CXCL12 and CXCL11, adds another layer of complexity to its regulatory roles. [4][5][6] Understanding the binding kinetics of ligands to ACKR3 is paramount for the development of novel therapeutics targeting this receptor.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology offers a sensitive and quantitative method to study ligand-receptor binding in live cells or cell membranes. [1] This application note provides a detailed protocol for performing NanoBRET saturation binding experiments to characterize the interaction of fluorescently labeled ligands with ACKR3.

Principle of the NanoBRET Saturation Binding Assay

The NanoBRET assay is based on the energy transfer between a bioluminescent donor, NanoLuc® (NLuc) luciferase, and a fluorescent acceptor. In this application, ACKR3 is

genetically fused to NLuc (NLuc-ACKR3), serving as the BRET donor. A fluorescently labeled ligand for ACKR3 acts as the BRET acceptor. When the fluorescent ligand binds to NLuc-ACKR3, the donor and acceptor are brought into close proximity (typically <10 nm), allowing for resonance energy transfer from the NLuc substrate (furimazine) to the fluorophore. This results in a detectable fluorescent signal from the acceptor.[1]

In a saturation binding experiment, increasing concentrations of the fluorescent ligand are added to cells or membranes expressing NLuc-ACKR3. The specific binding of the ligand to the receptor will result in a concentration-dependent increase in the BRET signal, which will eventually saturate as all the receptors become occupied. Non-specific binding is determined by performing the same experiment in the presence of a high concentration of an unlabeled competing ligand. By subtracting the non-specific binding from the total binding, a saturation curve for specific binding can be generated and used to determine the equilibrium dissociation constant (KD), a measure of the ligand's binding affinity.

ACKR3 Signaling Pathway

ACKR3 primarily signals through a β -arrestin-dependent, G protein-independent pathway. Upon binding of its endogenous ligands, such as CXCL12 or CXCL11, ACKR3 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event facilitates the recruitment of β -arrestin to the receptor. β -arrestin recruitment can initiate downstream signaling cascades, including the activation of the ERK1/2 and Akt pathways, which are involved in cell survival and proliferation.[1][4] Furthermore, ACKR3 acts as a scavenger receptor by internalizing its ligands, leading to their degradation and thereby modulating their local concentrations available for other receptors like CXCR4.[4][5][6] ACKR3 can also form heterodimers with CXCR4, which alters the signaling of CXCR4 towards a β -arrestin-biased pathway.[4][7]

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